Martinostat (hydrochloride) is a potent histone deacetylase inhibitor (HDACi) developed primarily for research purposes in the field of epigenetics. It has shown significant selectivity for class I HDAC isoforms (specifically HDAC1, HDAC2, and HDAC3) and class IIb HDAC (HDAC6), making it a valuable tool for studying the role of these enzymes in various biological processes and diseases. The compound was named after the Martinos Center for Biomedical Imaging, where it was developed, following a naming convention similar to other HDAC inhibitors like vorinostat and entinostat .
Martinostat is classified as a benzamide derivative within the broader category of HDAC inhibitors, which can be categorized based on their structural characteristics into short-chain fatty acids, hydroxamic acids, cyclic peptides, benzamides, and others. Its specific classification as a benzamide distinguishes it from other types of HDAC inhibitors that may have different mechanisms of action or selectivity profiles .
The synthesis of Martinostat involves several key steps that typically include the formation of the core benzamide structure followed by modifications to enhance its selectivity and potency as an HDAC inhibitor. One notable method involves the introduction of a fluorinated ethyl group, which has been shown to improve the compound's pharmacokinetic properties.
The synthesis can be outlined as follows:
The molecular formula of Martinostat is , with a molar mass of approximately 354.494 g/mol. Its structure features a central benzamide moiety with various substituents that contribute to its inhibitory activity against histone deacetylases.
The three-dimensional structure can be visualized using molecular modeling software, allowing researchers to analyze binding sites and interactions with target enzymes .
Martinostat primarily functions through reversible binding to histone deacetylases, inhibiting their enzymatic activity. Key reactions include:
Martinostat acts by inhibiting histone deacetylases through competitive inhibition at their active sites. This inhibition leads to an accumulation of acetylated histones, which can result in altered transcriptional regulation of genes involved in cell cycle control, apoptosis, and differentiation.
Relevant data from studies indicate that Martinostat has favorable pharmacokinetic properties, including good blood-brain barrier penetration due to its lipophilic nature .
Martinostat is primarily used in research settings focused on understanding the role of histone deacetylases in various diseases, including cancer and neurodegenerative disorders. Specific applications include:
Through these applications, Martinostat serves as a crucial tool for advancing our understanding of epigenetic regulation and its implications in health and disease.
Martinostat hydrochloride is a hydroxamate-based inhibitor that selectively targets Class I histone deacetylases (HDAC 1, 2, 3) and Class IIb HDAC 6. This engagement occurs via coordination of the hydroxamic acid moiety with the zinc ion in the catalytic pocket of HDAC enzymes, resulting in reversible inhibition. Binding affinity studies using thermal shift assays in human brain homogenates demonstrate nanomolar dissociation constants (Kd) for HDAC 1 (Kd = 0.16 μM), HDAC 2 (Kd = 0.12 μM), and HDAC 3 (Kd = 0.14 μM), with no significant stabilization of HDAC 8 or non-HDAC metalloenzymes [5] [9].
Table 1: Binding Affinity of Martinostat for HDAC Isoforms
| HDAC Isoform | Class | Kd (μM) | Biological Relevance |
|---|---|---|---|
| HDAC 1 | I | 0.16 | Chromatin remodeling, gene silencing |
| HDAC 2 | I | 0.12 | Synaptic plasticity, memory regulation |
| HDAC 3 | I | 0.14 | Metabolic gene networks |
| HDAC 6 | IIb | 0.28 | Tubulin deacetylation, aggresome formation |
| HDAC 8 | I | >1.0 | Not significantly engaged |
Competitive chemoproteomic studies using immobilized probes reveal Martinostat’s interaction with non-HDAC targets. The probe engages metallo-beta-lactamase domain-containing protein 2 (MBLAC2), an acyl-CoA hydrolase, with low nanomolar potency (Kdapp = 8.3 nM). MBLAC2 inhibition alters extracellular vesicle dynamics, though its neurological relevance remains unconfirmed [7]. Additional off-targets include synaptic regulators:
Martinostat increases histone acetylation (H3K9ac, H4K12ac) in human neural progenitor cells, upregulating transcription of:
CAS No.: 152405-02-2
CAS No.:
CAS No.: 479407-07-3
CAS No.: